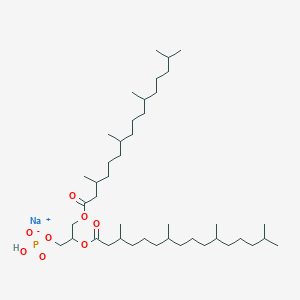
1-(Piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperidine ring and a trifluoroethyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperidine with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(Piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(Piperidin-4-ylmethyl)piperazine: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
4-(2,2,2-Trifluoroethyl)piperazine: Lacks the piperidin-4-ylmethyl group, affecting its overall reactivity and applications.
Uniqueness: 1-(Piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both the piperidin-4-ylmethyl and trifluoroethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H22F3N3 |
|---|---|
Molecular Weight |
265.32 g/mol |
IUPAC Name |
1-(piperidin-4-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine |
InChI |
InChI=1S/C12H22F3N3/c13-12(14,15)10-18-7-5-17(6-8-18)9-11-1-3-16-4-2-11/h11,16H,1-10H2 |
InChI Key |
SYKLTFXTWVRDCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2CCN(CC2)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B12074074.png)

![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)



![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)





